molecular formula C5H9N3O B14474125 (Cyclobutylideneamino)urea CAS No. 70334-99-5

(Cyclobutylideneamino)urea

Cat. No.: B14474125
CAS No.: 70334-99-5
M. Wt: 127.14 g/mol
InChI Key: DIZPYQARTAYURQ-UHFFFAOYSA-N
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Description

(Cyclobutylideneamino)urea is an organic compound that features a cyclobutylidene group attached to an amino urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylideneamino)urea typically involves the reaction of cyclobutylideneamine with urea under controlled conditions. One common method is the nucleophilic addition of cyclobutylideneamine to urea in the presence of a catalyst. This reaction can be carried out in aqueous or organic solvents, depending on the desired purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylideneamino)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

(Cyclobutylideneamino)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclobutylideneamino)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Urea: A simple organic compound with a similar structure but without the cyclobutylidene group.

    Thiourea: Similar to urea but contains a sulfur atom in place of one oxygen atom.

    Hydroxyurea: Contains a hydroxyl group attached to the urea structure.

Uniqueness

This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

CAS No.

70334-99-5

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(cyclobutylideneamino)urea

InChI

InChI=1S/C5H9N3O/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9)

InChI Key

DIZPYQARTAYURQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)N)C1

Origin of Product

United States

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